molecular formula C11H12BrNO3S B8551111 4-bromobutyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

4-bromobutyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No. B8551111
M. Wt: 318.19 g/mol
InChI Key: LDLMQHQKQUUSMO-UHFFFAOYSA-N
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Patent
US04895848

Procedure details

0.02 mole o& 2-(4-bromobutyl)-1,2-benzoisothiazol-3-(2H)-one 1,1-dioxide and 0.02 mole of 1-(2-pyrimidyl)piperazine are stirred with 0.02 mole of K2CO3 in 150 ml of absolute dimethylformamide (DMF) at 100° C. for 1 hour. The mixture is then concentrated. Water is added and the organic substance is taken up in methylene chloride (CH2Cl2). The dried CH2Cl2 phase is applied to a silica gel column and eluted with CH2Cl2 /CH3OH (95:5).
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One
Name
Quantity
0.02 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:10](=[O:11])[C:9]2[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=2[S:7]1(=[O:17])=[O:16].[N:18]1[CH:23]=[CH:22][CH:21]=[N:20][C:19]=1[N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1.C([O-])([O-])=O.[K+].[K+]>CN(C)C=O>[N:18]1[CH:23]=[CH:22][CH:21]=[N:20][C:19]=1[N:24]1[CH2:29][CH2:28][N:27]([CH2:2][CH2:3][CH2:4][CH2:5][N:6]2[C:10](=[O:11])[C:9]3[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=3[S:7]2(=[O:17])=[O:16])[CH2:26][CH2:25]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
BrCCCCN1S(C2=C(C1=O)C=CC=C2)(=O)=O
Name
Quantity
0.02 mol
Type
reactant
Smiles
N1=C(N=CC=C1)N1CCNCC1
Name
Quantity
0.02 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated
ADDITION
Type
ADDITION
Details
Water is added
WASH
Type
WASH
Details
eluted with CH2Cl2 /CH3OH (95:5)

Outcomes

Product
Name
Type
Smiles
N1=C(N=CC=C1)N1CCN(CC1)CCCCN1S(C2=C(C1=O)C=CC=C2)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.